2-Bromo-5-cyano-4-methylphenylacetic acid
Overview
Description
2-Bromo-5-cyano-4-methylphenylacetic acid is an organic compound with the molecular formula C10H8BrNO2 This compound features a bromine atom, a cyano group, and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyano-4-methylphenylacetic acid typically involves the bromination of 4-methylphenylacetic acid followed by the introduction of a cyano group. One common method includes:
Bromination: The starting material, 4-methylphenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Cyanation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source like copper(I) cyanide under appropriate conditions to introduce the cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyano-4-methylphenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the methyl group can be oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Coupling: Palladium catalysts with boronic acids under basic conditions.
Major Products
Substitution: Formation of 2-(2-azido-5-cyano-4-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-amino-5-cyano-4-methylphenyl)acetic acid.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
2-Bromo-5-cyano-4-methylphenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-4-methylphenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyano groups can play crucial roles in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-5-methylphenyl)acetic acid
- 2-(4-Bromo-2-methylphenyl)acetic acid
- 2-(2-Bromo-4-methylphenyl)acetic acid
Uniqueness
2-Bromo-5-cyano-4-methylphenylacetic acid is unique due to the presence of both a bromine and a cyano group on the phenyl ring, which imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2-bromo-5-cyano-4-methylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-9(11)7(4-10(13)14)3-8(6)5-12/h2-3H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXCSGMCWWYGNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.